Product packaging for 2,7-diamino-9H-xanthen-9-one(Cat. No.:)

2,7-diamino-9H-xanthen-9-one

Cat. No.: B5177404
M. Wt: 226.23 g/mol
InChI Key: ATLPNNQYMFUNKY-UHFFFAOYSA-N
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Description

2,7-diamino-9H-xanthen-9-one is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.074227566 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B5177404 2,7-diamino-9H-xanthen-9-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diaminoxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLPNNQYMFUNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 2,7 Dinitroxanthone:

Direct Nitration: Xanthone (B1684191) can be nitrated using fuming nitric acid in a sulfuric acid solution. This reaction proceeds sequentially, first yielding 2-nitroxanthone, and upon further nitration, produces 2,7-dinitroxanthone. rsc.org

Cyclization of a Dinitro Precursor: An alternative is the cyclization of 2-phenoxy-4,4'-dinitrobenzoic acid in concentrated sulfuric acid. This method provides an unequivocal route to the 2,7-isomer. rsc.org

Reduction to 2,7 Diaminoxanthone:once 2,7 Dinitroxanthone is Obtained, the Two Nitro Groups Are Reduced to Amino Groups. Several Reducing Agents Are Effective for This Transformation.

Alternative Synthetic Routes and Their Comparative Analysis

While the reduction of dinitroxanthone remains a primary method, other synthetic strategies for forming the xanthone core have been developed, which could potentially be adapted for the synthesis of 2,7-diamino-9H-xanthen-9-one.

Aryne-Based Methods : A tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization involving arynes has been reported for xanthone synthesis. This method involves the reaction of silylaryl triflates with salicylates in the presence of a fluoride (B91410) source. researchgate.net While efficient, this route's applicability for a symmetrical 2,7-disubstitution pattern would depend on the synthesis of appropriately substituted aryne precursors and salicylates.

Hauser's Method : This approach involves building one of the aromatic rings onto a pre-built chromone (B188151) (benzopyrone) scaffold through the condensation of a phthalide (B148349) anion. wits.ac.za This method is powerful for creating polyoxygenated xanthones but might be less direct for a simple diamino structure compared to classical routes.

Moore Cyclization : A strategy for synthesizing 1,4-dioxygenated xanthones utilizes a Moore cyclization of a specifically assembled squarate-derived intermediate. nih.gov This highly convergent method offers a novel disconnection but is tailored for a different oxygenation pattern than the target compound.

Comparative Analysis: Established pathways, particularly the reduction of 2,7-dinitroxanthone, offer reliability and well-documented procedures using accessible materials. rsc.org The starting materials are either commercially available or can be synthesized through standard nitration and cyclization reactions. Alternative routes like those involving arynes or complex cyclizations offer elegant and sometimes more regioselective solutions for complex xanthones but can require more specialized starting materials and conditions. researchgate.netwits.ac.za For the specific synthesis of this compound, the established reduction pathway remains the most practical and widely demonstrated approach.

Multi-step Syntheses and Yield Optimization

The creation of this compound often begins with precursor molecules that undergo a series of reactions to build the characteristic xanthene core and introduce the amino groups at the desired positions. One common strategy involves the derivatization of 3,6-dihydroxy-9H-xanthen-9-one. nih.gov This precursor can be synthesized through a dehydrative cyclization of 2,2',4,4'-tetrahydroxybenzophenone, a method noted for its quantitative yields without the need for extensive purification. nih.gov

From 3,6-dihydroxy-9H-xanthen-9-one, a multi-step synthesis can proceed. For instance, it can be converted to 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate). nih.gov This intermediate is then reacted with various primary and secondary amines to yield 3,6-disubstituted xanthones. nih.gov The yields of these amination reactions can range from moderate to good (13–82%). nih.gov

Another approach starts with the synthesis of a difluorinated xanthone, such as 3,6-difluoroxanthone. This intermediate can be prepared in large batches from commercially available materials through a four-step process involving a Grignard reaction, oxidation, demethylation, and intramolecular nucleophilic aromatic substitution (SNAr). nih.gov The resulting difluoroxanthone can then be reacted with amines. For example, reaction with azetidine (B1206935) can yield 3,6-di(azetidin-1-yl)-9H-xanthen-9-one with a 76% yield. nih.gov

The table below outlines a general multi-step synthesis pathway and the associated yield for a key step.

StepReactionReagents/ConditionsYield
1Formation of Dichloroxanthene3,6-dihydroxy-9H-xanthen-9-one, Thionyl chloride81% nih.gov
2Formation of Ditriflate3,6-dihydroxy-9H-xanthen-9-one, Trifluoromethanesulfonic anhydride (B1165640), Dichloromethane85% nih.gov
3Amination9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate), Various amines13-82% nih.gov
4Amination of Difluoroxanthone3,6-difluoroxanthone, Azetidine76% nih.gov

Regioselective Synthesis Challenges and Solutions

A significant hurdle in the synthesis of specifically substituted xanthenes, including this compound, is achieving the correct regiochemistry. The substitution pattern on the xanthene core is crucial for the final compound's properties.

One of the primary challenges lies in controlling the position of electrophilic attack during the initial formation of the xanthene skeleton. For example, the synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one often produces the regioisomeric byproduct 3,5-dichloro-1,7-dihydroxy-9H-xanthen-9-one in yields of 15–20%. This is attributed to competing electrophilic attack at different positions on the phloroglucinol (B13840) ring.

To address these challenges, researchers have developed several strategies:

Use of Milder Catalysts and Conditions: Employing milder alternatives to harsh acids like concentrated sulfuric acid, such as methanesulfonic acid, can sometimes improve regioselectivity.

Protecting Groups: The use of protecting groups, such as a tert-butyl ester, can prevent side reactions and direct the reaction towards the desired isomer.

Alternative Synthetic Routes: Exploring different synthetic pathways can circumvent regioselectivity issues. For instance, while the direct condensation of a phenol (B47542) and a salicylic (B10762653) acid derivative can lead to mixtures of isomers, other methods like the Ullmann reaction followed by reduction and subsequent functionalization can offer better control. up.pt

Lactol Condensation: A recently described strategy for the regioselective synthesis of rhodamine dyes, which share the xanthene core, involves the reaction of aminophenols with phthalaldehydic acids. researchgate.net This "lactol condensation" method has proven to be efficient and versatile for producing single isomers. researchgate.net

The table below summarizes some of the challenges and solutions in achieving regioselective synthesis.

ChallengeCausePotential Solution
Formation of Regioisomeric ByproductsCompeting electrophilic attack at different positions on an aromatic ring. Use of milder reaction conditions and catalysts like methanesulfonic acid.
Side ReactionsReactive functional groups on the precursor molecules.Introduction of protecting groups to block reactive sites.
Low Regioselectivity in Condensation ReactionsMultiple reactive sites on the precursor molecules.Exploring alternative synthetic routes that offer better control over the reaction pathway. up.pt

Scalability Considerations for Research and Industrial Applications

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For research purposes, multi-step syntheses are often acceptable, but for industrial applications, cost-effectiveness, efficiency, and waste minimization are paramount.

Key considerations for scalability include:

Number of Synthetic Steps: Multi-step syntheses can be complex and costly on an industrial scale. Therefore, developing shorter, more direct synthetic routes is highly desirable.

Reaction Conditions: Harsh reaction conditions, such as high temperatures and the use of corrosive acids, are often not ideal for large-scale production due to safety and equipment costs. researchgate.net The development of methods that utilize milder conditions is a significant area of research.

Catalyst Systems: The use of homogeneous catalysts can lead to laborious work-up procedures to remove the catalyst from the product. researchgate.net Heterogeneous catalysts, which can be easily separated from the reaction mixture, are often preferred for industrial processes.

Continuous-Flow Reactors: For large-scale synthesis, continuous-flow reactors offer several advantages over traditional batch reactors. They can improve reaction control, enhance safety, and facilitate automation. Some syntheses of xanthene derivatives have been demonstrated at pilot-plant scales in batches of 1–5 kg.

The development of scalable synthetic methods is crucial for making this compound and its derivatives readily available for their diverse applications.

Mechanistic Insights into this compound Synthesis

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity.

Role of Catalysts and Reaction Conditions

Catalysts play a pivotal role in the synthesis of the xanthene core. Acid catalysts are commonly employed to facilitate the condensation reactions that form the tricyclic structure.

Acid Catalysis: Various acids, including sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid (p-TSA), are used to catalyze the condensation of phenols with other aromatic precursors. researchgate.netresearchgate.net The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the phenol. While effective, strong acids like sulfuric acid can be corrosive and lead to side reactions. researchgate.net

Solid Acid Catalysts: To overcome the drawbacks of homogeneous acid catalysts, solid acid catalysts such as HBF4/SiO2, HClO4/SiO2, and NaHSO4.SiO2 have been developed. researchgate.net These catalysts are often more environmentally friendly, easier to handle, and can be recycled.

Lewis Acids: Lewis acids like InCl3 and AlCl3 can also be used to promote the cyclization reactions. researchgate.net

Reaction Conditions: Temperature is a critical parameter that can influence reaction rates and product distribution. For instance, in some syntheses, temperatures around 80–100°C are employed. Solvent-free conditions are also being explored as a greener alternative to traditional solvent-based reactions. researchgate.net

The table below provides examples of catalysts and reaction conditions used in xanthone synthesis.

CatalystReaction ConditionsReference
Concentrated Sulfuric Acid80–100°C
Methanesulfonic Acid150°C, microwave irradiation
HBF4/SiO280°C, solvent-free researchgate.net
p-Toluenesulfonic Acid (p-TSA)100 °C, solvent-free researchgate.net
Rhodium (II) catalyst80 °C, Toluene mdpi.com

Investigation of Reaction Intermediates

The synthesis of xanthenes often proceeds through several key intermediates. Identifying and understanding the behavior of these intermediates is crucial for elucidating the reaction mechanism.

One proposed intermediate in acid-catalyzed phenol-aldehyde condensations is a quinone methide (QM) . researchgate.net The reaction is believed to proceed via the nucleophilic addition of a phenol to an aldehyde, leading to the in-situ formation of a para-quinone methide intermediate. researchgate.net This highly reactive species is then attacked by a second molecule of the phenol, ultimately leading to the formation of the xanthene ring system.

In other synthetic routes, such as those involving rhodium catalysis, different intermediates are formed. For example, the reaction of a triazole diaryl ether can proceed through a rhodium-stabilized donor/acceptor carbene . mdpi.com This intermediate can then undergo cycloaddition reactions to form the xanthene skeleton. mdpi.com

The synthesis of 1,2-dihydroxy-9H-xanthen-9-one involves the formation of several stable intermediates that can be isolated and characterized. mdpi.com These include methyl 2-(3,4-dimethoxyphenoxy)benzoate, 2-(3,4-dimethoxyphenoxy)benzoic acid, and 1,2-dimethoxy-9H-xanthen-9-one. mdpi.com The step-wise nature of this synthesis allows for a clear understanding of the transformation at each stage.

Derivatization Strategies and Structural Modifications of 2,7 Diamino 9h Xanthen 9 One

Functionalization at Amino Groups

The presence of two primary amino groups at the 2 and 7 positions of the xanthene core provides key sites for derivatization. These functionalizations are crucial for altering the molecule's electronic properties, solubility, and ability to coordinate with other chemical species.

Amine acylation and alkylation are fundamental reactions for modifying the amino groups of 2,7-diamino-9H-xanthen-9-one.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amino nitrogen. The Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds in aromatic rings, can be adapted for N-acylation. byjus.commasterorganicchemistry.com This is typically achieved by reacting the diamine with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.com This process can transform the aromatic amine into a ketone, but it's important to note that aryl amines can sometimes form unreactive complexes with the Lewis acid catalyst. byjus.com

Alkylation: Alkylation introduces an alkyl group to the amino nitrogen. Friedel-Crafts alkylation, which involves an electrophilic attack on the aromatic ring by a carbocation, is a common method. byjus.com This reaction is often carried out using an alkyl halide and a Lewis acid catalyst like AlCl₃ or FeCl₃. byjus.commasterorganicchemistry.com A variation of this, reductive amination, which involves the condensation of amines with aldehydes or ketones followed by reduction of the imine, is also a widely used method for C-N bond formation. mdpi.com

These reactions are instrumental in creating a diverse library of N-substituted derivatives. For instance, a series of N-containing xanthone (B1684191) analogs of α-mangostin were synthesized through a one-pot Smiles rearrangement, demonstrating the versatility of modifying the amino functionalities. nih.gov

The reaction of the primary amino groups of this compound with carbonyl compounds (aldehydes or ketones) leads to the formation of Schiff bases, which contain an imine or azomethine (–C=N–) functional group. core.ac.ukwikipedia.org This condensation reaction is a cornerstone of organic synthesis and provides a pathway to a wide array of derivatives. core.ac.uk

Schiff bases are not only important synthetic intermediates but also exhibit a broad spectrum of biological activities. core.ac.ukscirp.org The imine nitrogen in Schiff bases is basic and can act as a π-acceptor, making them valuable ligands in coordination chemistry. wikipedia.org The synthesis of these compounds is often straightforward, involving the direct reaction of the diamine with the appropriate carbonyl compound. wikipedia.org For example, xanthene diimine has been synthesized by reacting 4,5-diamino-2,3,6,7,9,9-hexamethylxanthene with glyoxal. rsc.org

Reactants Product Functional Group Significance
This compound and Aldehyde/KetoneImine (-C=N-)Synthesis of biologically active compounds and ligands for metal complexes. core.ac.ukwikipedia.orgscirp.org
4,5-Diamino-2,3,6,7,9,9-hexamethylxanthene and GlyoxalDiimineFormation of specific diimine structures for further chemical transformations. rsc.org

The amino groups, as well as the imine groups in Schiff base derivatives, of this compound can act as ligands, coordinating with various metal ions to form stable metal complexes. scirp.org This area of study is significant because the resulting complexes often exhibit unique electronic, catalytic, and biological properties.

The xanthene scaffold has been utilized in the design of "Pacman" style complexes, where the linker holds two metal centers in close proximity, enabling cooperative reactivity. acs.org The coordination chemistry of xanthene-bridged ligands with metals like zinc has been investigated, leading to the formation of both mononuclear and bimetallic complexes. rsc.org The specific geometry and properties of these complexes are influenced by the nature of the metal ion and the other ligands present. For instance, bimetallic NHC-metal complexes have been synthesized where the NHC units are attached to the 4,5-positions of the xanthene core. rsc.orgrsc.org

Ligand Metal Ion Resulting Complex Type Potential Applications
Xanthene-bridged bis(iminophenolate)ZincMononuclear and Bimetallic ComplexesCatalysis, particularly in polymerization reactions. rsc.org
4,5-di-NHC-xantheneRh, Ir, Au, Ag, Cu, PdBimetallic NHC-metal complexesHomogeneous catalysis. rsc.orgrsc.org
Xanthene linker with porphyrin chelatesCobalt, Iron"Pacman" style complexesElectrocatalytic oxygen reduction. acs.org

Modifications of the Xanthone Core

The aromatic rings of the xanthone core are susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents at peripheral positions.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can significantly impact the electronic properties and reactivity of the xanthone molecule. researchgate.net For example, chlorination of hydroxyxanthones has been shown to enhance their biological activity. researchgate.net

Alkylation: Similar to the functionalization of amino groups, the aromatic rings can be alkylated using Friedel-Crafts reactions. This allows for the attachment of various alkyl groups to the xanthone core, influencing its steric and electronic characteristics.

The introduction of bulky or sterically demanding substituents onto the xanthone framework can have a profound effect on the molecule's conformation and its interactions with other molecules. This strategy is often employed to control the regioselectivity of reactions or to create specific three-dimensional structures. mdpi.com

For example, the presence of bulky isoprene (B109036) substituents at the C-2 and C-8 positions of α-mangostin provides steric hindrance that can influence the reactivity of nearby functional groups. nih.gov Similarly, the synthesis of sterically hindered stiff stilbenes highlights how bulky groups can be used to create photoswitches with high thermal stability. acs.org In the context of this compound derivatives, the introduction of sterically demanding groups can be used to fine-tune the properties of the resulting materials for specific applications.

Annelation Reactions and Formation of Polycyclic Systems

Annelation, the process of building a new ring onto an existing molecule, can transform the tricyclic xanthen-9-one core into more complex, polycyclic systems. While specific examples starting directly from this compound are not extensively detailed in the literature, several strategies applied to related amino-aromatic and xanthene structures are noteworthy and theoretically applicable.

One prominent method is the Friedländer hetero-annulation , which facilitates the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and a compound with a reactive methylene (B1212753) group. nih.gov In the context of this compound, the amino groups could potentially undergo cyclization reactions with appropriate reagents to form fused nitrogen-containing heterocyclic rings, thereby extending the aromatic system.

Another advanced strategy involves rhodium-catalyzed cycloaddition reactions . For instance, rhodium catalysis has been used to achieve a (3+2) annulation of triazole-substituted diaryl ethers to form tetracyclic, pyrrole-fused xanthenes. mdpi.com This type of transannulation reaction represents a powerful method for constructing fused heterocyclic systems directly onto the xanthene framework. mdpi.com

Furthermore, peri-annulation strategies , such as Schiff-like condensations, are employed to build new rings, commonly forming pyridine, pyridazine, or pyrimidine (B1678525) rings fused to an existing aromatic structure. acs.org The amino groups on the this compound backbone are ideal candidates for such condensation reactions, which could lead to the formation of novel, larger heterocyclic nanographenes or other polycyclic heteroaromatic compounds. acs.org These cascade reactions are often highly regioselective and can proceed through intermediates like ortho-quinone methides. researchgate.net

Synthetic Access to Chiral Derivatives of this compound

While the parent this compound molecule is achiral, the introduction of chirality is a key strategy in medicinal chemistry to study enantioselectivity in biological processes. mdpi.com Synthetic access to chiral derivatives is typically achieved not by creating a chiral center within the xanthen-9-one core itself, but by attaching chiral moieties to the existing scaffold. nih.govresearchgate.net The amino groups at the C-2 and C-7 positions are particularly suitable for this purpose.

A common and effective approach is the coupling of the xanthone scaffold with enantiomerically pure chiral building blocks . nih.gov This can be accomplished through peptide coupling reactions, where the amino groups of this compound react with chiral carboxylic acids to form amides. Alternatively, the amino groups can be made to react with chiral epoxides or other electrophiles. This strategy allows for the preparation of libraries of chiral derivatives for enantioselective structure-activity relationship studies. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For derivatives of this compound, this is most practically achieved by using enantiopure starting materials in the derivatization step. Synthetic methodologies that utilize this principle can reliably produce specific enantiomers, which is essential for comparing the biological activities of an enantiomeric pair. mdpi.comnih.gov

A primary method is the amide coupling reaction using a suitable coupling reagent, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), to connect the amino groups of the xanthone with the carboxyl group of a chiral acid. mdpi.comresearchgate.net By selecting either the (R) or (S) enantiomer of the chiral acid, the corresponding chiral xanthone derivative can be synthesized with high stereochemical fidelity. Chiral building blocks like (R)-(−)- or (S)-(+)-2-phenylglycinol and (R)-(+) or (S)-(−)-(α)-methylbenzylamine are frequently used for this purpose. researchgate.net This approach results in the formation of diastereomers that can often be separated, or if enantiopure reagents are used, a single enantiomer of the final product is obtained.

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chromatographic resolution is the most common and effective method for their separation. nih.gov High-performance liquid chromatography (LC) using chiral stationary phases (CSPs) is the premier choice for both analytical determination of enantiomeric purity and preparative-scale separation of xanthone enantiomers. mdpi.comnih.gov

The selection of the CSP and the mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamates, have proven highly effective. nih.gov For example, an amylose tris-3,5-dimethylphenylcarbamate CSP has been successfully used for the preparative, multimilligram scale-up separation of chiral xanthone derivatives. nih.gov Another widely used CSP is the Pirkle-type (S,S)-Whelk-O1® column, which has been used to confirm the enantiomeric purity of newly synthesized chiral xanthone derivatives, often achieving enantiomeric ratios greater than 99%. nih.govresearchgate.net The choice of mobile phase, typically a mixture of solvents like 2-propanol/n-hexane or acetonitrile/methanol with additives like acetic acid, is optimized to achieve the best resolution and retention times. nih.gov

Table 1: Examples of Chromatographic Resolution of Chiral Xanthone Derivatives

Chiral Stationary Phase (CSP) Mobile Phase Compound Type Separated Reference
(S,S)-Whelk-O1® CH₃CN/CH₃OH (50:50 v/v) Chiral peptide-like xanthone derivatives nih.gov
(S,S)-Whelk-O1® 2-propanol/n-hexane/acetic acid (80:20:0.1 v/v) Chiral peptide-like xanthone derivatives nih.gov

Compound Index

Table 2: List of Chemical Compounds

Compound Name
This compound
9H-xanthen-9-one
2-aminoaryl ketone
(R)-(−)-2-phenylglycinol
(S)-(+)-2-phenylglycinol
(R)-(+)-(α)-methylbenzylamine
(S)-(−)-(α)-methylbenzylamine
O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)
2-propanol
n-hexane
Acetonitrile
Methanol

Reactivity Studies and Chemical Transformations of 2,7 Diamino 9h Xanthen 9 One

Redox Chemistry

The redox properties of 2,7-diamino-9H-xanthen-9-one are of interest due to the presence of both oxidizable amino groups and a reducible ketone within a conjugated system.

Oxidation Reactions of the Xanthone (B1684191) Moiety

The xanthone core of this compound is relatively stable to oxidation. However, the primary amino groups are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of the xanthone moiety in this particular diamino-substituted compound are not extensively detailed in the available literature, general principles of aromatic amine oxidation suggest that reactions with common oxidizing agents could lead to the formation of colored products through radical intermediates. The antioxidant properties of some xanthone derivatives have been noted, suggesting a capacity to scavenge free radicals. uj.edu.plnih.gov

Reduction Reactions of the Ketone and Aromatic Systems

The synthesis of this compound itself involves a key reduction step. The precursor, 2,7-dinitro-9H-xanthen-9-one, is reduced to the corresponding diamine. This transformation highlights the susceptibility of the nitro groups to reduction without affecting the central ketone or the aromatic system under specific conditions.

Regarding the reduction of the ketone and aromatic systems of this compound, specific literature is scarce. However, general organic chemistry principles suggest that the carbonyl group could be reduced to a secondary alcohol (a xanthenol) using reducing agents like sodium borohydride or lithium aluminum hydride. More forceful reduction conditions, such as catalytic hydrogenation at high pressure and temperature, could potentially lead to the reduction of the aromatic rings.

Electrophilic and Nucleophilic Aromatic Substitutions

The presence of two amino groups strongly influences the aromatic substitution reactions of this compound.

Electrophilic Aromatic Substitution: The amino groups are potent activating groups and ortho-, para-directors for electrophilic aromatic substitution. Therefore, this compound is expected to be highly reactive towards electrophiles. Potential electrophilic substitution reactions would likely occur at the positions ortho and para to the amino groups (positions 1, 3, 6, and 8). The synthesis of the precursor, 2,7-dinitro-9H-xanthen-9-one, involves the nitration of xanthone, a classic example of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the unsubstituted aromatic rings of this compound is generally unlikely due to the electron-donating nature of the amino groups, which deactivate the ring towards nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

Photochemical Reactivity of this compound

The photochemistry of xanthone and its derivatives is an area of active research. The introduction of amino groups can significantly alter the photophysical and photochemical properties of the xanthone scaffold.

Photodegradation Mechanisms

While specific studies on the photodegradation of this compound are limited, research on related compounds provides some insights. The photodegradation of a 9-dithianyl-pyronin derivative has been shown to yield a 3,6-diamino-9H-xanthen-9-one derivative as a major photoproduct. muni.cz This suggests that the diamino-xanthone structure can be a stable endpoint in certain photochemical transformations. The major deactivation pathways for excited xanthene and pyronin dyes are fluorescence and radiationless decay. muni.cz The photodegradation efficiency can be influenced by factors such as the solvent and the presence of oxygen, which can act as both a triplet quencher and an oxidant. muni.cz

Photoinduced Transformations and Product Analysis

A notable photoinduced transformation involving a diamino-xanthone derivative is the oxidative transformation of a 9-dithianyl-pyronin derivative. muni.cz Irradiation of this compound leads to the formation of a 3,6-diamino-9H-xanthen-9-one derivative, along with formic acid and carbon monoxide. The proposed mechanism involves a multi-photon, multi-step reaction. The identification of reaction intermediates and final products in such photochemical reactions often requires a combination of spectroscopic techniques, including steady-state and time-resolved optical spectroscopy, mass spectrometry, and NMR spectroscopy. muni.cz

Starting Material Irradiation Conditions Major Photoproduct Other Products Reference
9-dithianyl-pyronin derivativeVisible light3,6-diamino-9H-xanthen-9-one derivativeFormic acid, Carbon monoxide muni.cz

Table 1. Example of a Photoinduced Transformation Leading to a Diamino-xanthone Derivative.

Ring-Opening and Rearrangement Reactions (e.g., Smiles Rearrangement Analogs)

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented, the inherent chemical nature of the xanthone scaffold, particularly when substituted with activating amino groups, suggests the potential for several chemical transformations. The reactivity of analogous compounds and related heterocyclic systems provides a basis for understanding the potential pathways for ring-opening and skeletal rearrangement reactions.

One of the most pertinent rearrangement reactions applicable to the diaryl ether moiety within the xanthone core is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. In the context of a substituted 9H-xanthen-9-one, this could theoretically be initiated by one of the amino groups, although this would require significant activation of the aromatic ring system. The general mechanism of the Smiles rearrangement involves a nucleophilic attack from a side chain onto the aromatic ring, forming a spirocyclic intermediate, followed by the cleavage of the original ether bond. For a Smiles-type rearrangement to occur in this compound, a suitable side chain with a terminal nucleophile would need to be introduced at one of the amino groups.

A more documented transformation for xanthone derivatives involves their rearrangement to form acridone structures. This conversion represents a significant skeletal rearrangement where the oxygen atom of the xanthene core is replaced by a nitrogen atom. This transformation is typically achieved under specific reaction conditions, often involving nitrogen sources like ammonia (B1221849) or primary amines at high temperatures, or through multi-step synthetic sequences.

For instance, the synthesis of acridones can be achieved from ortho-heteroatom-substituted benzoates reacting with aryne precursors. This process involves a tandem intermolecular nucleophilic coupling and a subsequent intramolecular electrophilic cyclization. While this is a synthetic route to acridones, it highlights the feasibility of transforming a diaryl ether-like structure, conceptually related to the xanthone core, into an acridone. A more direct approach involves the reaction of xanthones with amines under harsh conditions.

The table below summarizes a representative example of a rearrangement reaction of a xanthone derivative to an acridone, illustrating the conditions and outcomes of such a transformation.

ReactantReagent/ConditionsProductYield (%)Reference
Methyl 2-aminobenzoate and an aryne precursorCsF, MeCN, room temperature, 1 dayAcridone50 nih.gov
Methyl 2-(N-methylamino)benzoate and an aryne precursorCsF, MeCN, room temperature, 1 dayN-Methylacridone72 nih.gov

This table is interactive. Click on the headers to sort the data.

Although direct evidence for ring-opening of the central pyrone ring in this compound under typical conditions is scarce, highly reactive intermediates or harsh reaction conditions could potentially lead to such transformations. For example, photooxygenation of certain xanthenylidene derivatives can lead to oxidative cleavage through a [2+2] cycloaddition with singlet oxygen, forming a 1,2-dioxetane intermediate that subsequently decomposes to carbonyl compounds nih.gov. This suggests that under specific oxidative conditions, the double bond of the pyrone ring could be susceptible to cleavage.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,7 Diamino 9h Xanthen 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule like 2,7-diamino-9H-xanthen-9-one, a combination of 1D and 2D NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR for Proton Assignment and Spin-Spin Coupling

The ¹H NMR spectrum of this compound would provide crucial information about the chemical environment of its protons. The symmetrical nature of the molecule would be expected to simplify the spectrum. Protons on the aromatic rings would likely appear as a set of coupled signals (doublets and doublets of doublets), and their specific chemical shifts (δ) and spin-spin coupling constants (J) would be dictated by the electron-donating effect of the amino groups and the electron-withdrawing effect of the carbonyl group. The protons of the two amino (-NH₂) groups would appear as a single, likely broad, signal.

Expected ¹H NMR Data for this compound (Hypothetical)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-1, H-8 6.5 - 7.0 d (doublet) ~2.0 (meta-coupling)
H-3, H-6 6.8 - 7.2 dd (doublet of doublets) ~8.5 (ortho), ~2.0 (meta)
H-4, H-5 7.8 - 8.2 d (doublet) ~8.5 (ortho-coupling)

This table is hypothetical and illustrates the type of data expected. Actual values can only be confirmed through experimental analysis.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum is fundamental for mapping the carbon framework of the molecule. Due to the molecule's symmetry, only seven distinct carbon signals would be anticipated for the xanthenone core, in addition to the carbons bearing the amino groups. The chemical shift of the carbonyl carbon (C-9) would be the most downfield, typically appearing above 170 ppm. The positions of the other aromatic carbons would be influenced by the attached amino groups, generally causing an upfield shift for the carbons they are directly bonded to (C-2, C-7) and the carbons para to them.

Expected ¹³C NMR Data for this compound (Hypothetical)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-9 (C=O) 175 - 180
C-2, C-7 145 - 155
C-4a, C-5a 150 - 160
C-8a, C-9a 110 - 120
C-4, C-5 125 - 135
C-3, C-6 115 - 125

This table is hypothetical and illustrates the type of data expected. Actual values can only be confirmed through experimental analysis.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular structure.

Solid-State NMR (ssNMR) could provide valuable information about the molecule's structure and dynamics in the solid phase, which can differ from its state in solution. This would be particularly useful for studying polymorphism and intermolecular interactions in crystalline forms of the compound or its derivatives. However, no ssNMR studies specifically on this compound have been found in the surveyed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₀N₂O₂), HRMS would be used to confirm this exact composition.

Molecular Formula Confirmation for C₁₃H₁₀N₂O₂

Parameter Value
Calculated Exact Mass 226.0742 g/mol

| Expected HRMS [M+H]⁺ | 227.0815 m/z |

Experimental HRMS data would need to match the calculated value to within a very small tolerance (typically <5 ppm) to confirm the molecular formula.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the protonated molecular ion ([M+H]⁺). By inducing fragmentation and analyzing the resulting daughter ions, a fragmentation pattern can be established. This pattern is a unique fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), or hydrogen cyanide (HCN). The stability of the xanthenone core would likely lead to characteristic cleavages of the aromatic rings. A detailed analysis of these fragments would provide strong evidence for the proposed structure. Unfortunately, specific fragmentation studies for this compound are not available in the reviewed literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The analysis of this compound via FTIR would reveal characteristic absorption bands corresponding to the vibrations of its constituent parts. The key functional groups—the aromatic amine, the diaryl ether, and the α,β-unsaturated ketone—each produce distinct signals.

The primary amino (-NH₂) groups are expected to show a pair of medium-to-strong absorption bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. Additionally, the N-H scissoring (bending) vibration should be observable around 1650-1580 cm⁻¹. The presence of the carbonyl (C=O) group of the xanthenone core is anticipated to produce a strong, sharp absorption band around 1650-1630 cm⁻¹, a frequency that is lowered from a typical ketone due to conjugation with the aromatic system. The C-O-C stretching of the diaryl ether linkage within the xanthenone ring typically appears in the 1270-1230 cm⁻¹ (asymmetric) and 1070-1020 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected to produce several peaks in the 1625-1450 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300Medium - Strong
N-H Scissor (bend)1650 - 1580Medium
Conjugated KetoneC=O Stretch1650 - 1630Strong
Diaryl EtherC-O-C Stretch (asymmetric)1270 - 1230Strong
Aromatic RingC=C Stretch1625 - 1450Medium - Weak

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations that are Raman-active. Due to its different selection rules, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the fused aromatic ring system.

A significant challenge in the Raman analysis of amino-substituted aromatic compounds is the potential for strong fluorescence, which can overwhelm the weaker Raman scattering signal researchgate.net. This is particularly true for molecules like this compound, which are structurally similar to fluorescent dyes. To overcome this, techniques such as Surface-Enhanced Raman Scattering (SERS) can be employed. SERS utilizes the plasmon resonance of metallic nanoparticles to dramatically amplify the Raman signal, while simultaneously quenching fluorescence, allowing for the detection of detailed vibrational information arxiv.orgrsc.org. Another approach is the use of different laser excitation wavelengths, particularly in the near-infrared (NIR) region, to minimize the absorption that leads to fluorescence researchgate.net.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of a molecule, including the energy of its frontier molecular orbitals and its behavior upon photoexcitation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy orbitals. The spectrum is dictated by the molecule's chromophores and auxochromes. The core 9H-xanthen-9-one structure is a large, conjugated chromophore. The introduction of two amino groups at the 2 and 7 positions acts as powerful auxochromes (color-enhancing groups).

These electron-donating amino groups engage in resonance with the aromatic system, extending the conjugation and decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) utoronto.ca. This results in a significant bathochromic shift (shift to longer wavelengths) of the primary absorption bands compared to the unsubstituted 9H-xanthen-9-one. The spectrum is expected to show intense π → π* transitions at longer wavelengths, likely in the visible region, which would impart color to the compound. Weaker n → π* transitions associated with the lone pair electrons on the carbonyl oxygen may also be observed, though they are often obscured by the more intense π → π* bands utoronto.ca.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Related Chromophores

CompoundKey Structural FeaturesTypical λmax Range (nm)Transition Type
9H-Fluoren-9-oneConjugated Ketone~255, 295, 380π → π, n → π
This compoundExtended Conjugation + Amino Auxochromes> 400 (Estimated)π → π*

Note: Data for 9H-Fluoren-9-one is from the NIST WebBook and serves as a reference for a similar conjugated ketone system. The λmax for this compound is an estimation based on the known effects of amino auxochromes.

Molecules with extensive conjugated π-systems and electron-donating groups, such as this compound, are often highly fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the excited state properties and relaxation pathways.

Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit strong luminescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the emission process, is anticipated to be significant for this class of compounds. The photophysical properties of xanthene derivatives, including their emission wavelengths and quantum yields, are often sensitive to the local environment, such as solvent polarity and pH, which can alter the nature of the excited state.

Research on related 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives has shown that modifications at these positions strongly influence the photoluminescent properties, leading to strong emissions in the blue region of the spectrum rsc.org. Similarly, other 9-amino-9H-xanthene derivatives have been investigated as fluorescent probes, indicating the strong emissive character of this molecular scaffold researchgate.net.

X-ray Diffraction (XRD) Analysis

While vibrational and electronic spectroscopy provide information about functional groups and electronic structure, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a compound like this compound, single-crystal X-ray diffraction would provide a wealth of structural data.

If a suitable single crystal can be grown, XRD analysis reveals the exact bond lengths, bond angles, and torsion angles within the molecule nih.govmdpi.com. This would confirm the planarity of the xanthenone core and detail the geometry of the amino substituents. Furthermore, XRD elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice through forces such as hydrogen bonding (expected between the amino groups and carbonyl oxygen of adjacent molecules) and π-π stacking of the aromatic rings mdpi.comlibretexts.org. This information is crucial for understanding the material's bulk properties, such as solubility, melting point, and polymorphism. Powder X-ray Diffraction (PXRD) can be used on microcrystalline samples to identify the crystalline phase and assess purity nih.gov.

Despite a comprehensive search for scientific literature, specific experimental data regarding the advanced spectroscopic and structural characterization of this compound and its derivatives, as outlined in the user's request, is not available in the public domain.

Detailed research findings and data tables for the following methodologies could not be located for the specified compound:

Single-Crystal X-ray Diffraction: No published crystal structure determination for this compound or its direct derivatives was found. This technique is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing.

Powder X-ray Diffraction: Specific powder X-ray diffraction patterns for this compound, which are used for crystalline phase analysis and to assess sample purity, were not identified in the searched literature.

Elemental Analysis: While the theoretical elemental composition of this compound can be calculated from its chemical formula (C₁₃H₁₀N₂O₂), specific experimental data from elemental analysis to provide stoichiometric verification was not present in the available resources.

Due to the absence of this fundamental data, it is not possible to construct the requested article with the specified level of scientific detail and accuracy. The generation of interactive data tables and a thorough discussion of research findings as per the provided outline is contingent on the availability of this primary experimental information.

Computational Chemistry and Theoretical Investigations of 2,7 Diamino 9h Xanthen 9 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with various approximations, to determine molecular properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of 2,7-diamino-9H-xanthen-9-one would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density and electrostatic potential. However, no specific peer-reviewed articles presenting DFT-based calculations for the molecular geometry or electronic structure of this compound could be identified.

Ab Initio Methods and Semi-Empirical Approaches

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations, such as Hartree-Fock (HF), are computationally intensive but can provide highly accurate results.

Semi-empirical methods, on the other hand, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgresearchgate.net These methods are significantly faster than ab initio or DFT calculations, making them suitable for very large molecules. wikipedia.org Common semi-empirical methods include AM1, PM3, and MNDO. nih.gov A computational study of this compound using these approaches would offer a cost-effective way to estimate its properties, but published research applying these methods to the target compound is currently absent.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Calculations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com The energy levels of the HOMO and LUMO are critical in determining a molecule's ability to donate or accept electrons. ossila.com For this compound, these values would be calculated using methods like DFT. Currently, there are no published studies providing the calculated HOMO and LUMO energy levels for this specific molecule.

Band Gap Determination

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, often referred to as the band gap. wikipedia.orgschrodinger.com This gap is a key indicator of a molecule's stability and its electronic and optical properties. ossila.comwikipedia.org A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. wikipedia.org The band gap can be estimated computationally and often corresponds to the lowest energy electronic excitation possible in a molecule. schrodinger.com Without specific computational studies on this compound, its band gap remains undetermined. For context, a DFT study on a different xanthone (B1684191) derivative, phomoxanthone A, reported a band gap of 5.982 eV. researchgate.net

Spectroscopic Property Prediction

Computational methods are frequently used to predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra. Time-dependent DFT (TD-DFT) is a common approach to calculate electronic transition energies, which can be correlated with experimental UV-Vis absorption spectra. Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. The prediction of these properties for this compound would be a valuable outcome of a dedicated computational study, but such data is not available in the current literature.

Computational UV-Vis and Fluorescence Spectra Prediction

No published studies were found that specifically predict the UV-Vis absorption and fluorescence spectra of this compound using computational methods such as Time-Dependent Density Functional Theory (TD-DFT).

Vibrational Frequency Calculations

There is no available research detailing the computational prediction of the infrared (IR) or Raman spectra of this compound through vibrational frequency calculations.

Reaction Mechanism Elucidation through Computational Modeling

A search of the scientific literature did not yield any computational studies focused on elucidating the reaction mechanisms involving this compound.

Structure-Property Relationship Studies (non-biological focus)

No computational investigations into the non-biological structure-property relationships of this compound, such as its electronic or photophysical characteristics, were identified.

Advanced Applications of 2,7 Diamino 9h Xanthen 9 One and Its Derivatives in Materials Science and Analytical Chemistry

Development of Fluorescent Materials and Optical Probes

The rigid, conjugated system of the xanthene core is the foundation for a wide array of fluorescent dyes. The introduction of amino groups at the 2 and 7 positions can further modulate the electronic properties, influencing the absorption and emission characteristics of the molecule.

Fluorophores for Advanced Spectroscopy

General Photophysical Properties of Amino-Xanthene Dyes
Property Typical Characteristic
Fluorescence Quantum YieldHigh
PhotostabilityExcellent
SolubilityGood, especially in aqueous solutions
pH SensitivityOften exhibit pH-dependent fluorescence
Structural InfluenceRigidity enhances fluorescence

Applications in Sensing and Detection Systems (e.g., pH sensors)

The sensitivity of xanthene fluorophores to their local environment, particularly pH, has led to their development as effective sensors. researchgate.net Spirocyclic, xanthene-based probes, for example, can exist in a non-fluorescent, spirocyclic form and a fluorescent, open form, with the equilibrium between the two being controllable by external triggers like pH. mdpi.com This "turn-on" fluorescence capability results in a high signal-to-noise ratio, which is highly desirable for sensing applications. researchgate.net

Derivatives of 9H-xanthen-9-one can be engineered to act as colorimetric and fluorescent probes for detecting extremely acidic or alkaline conditions. researchgate.net The protonation and deprotonation of functional groups on the xanthene scaffold can lead to significant changes in the absorption and fluorescence spectra, allowing for ratiometric sensing. While specific studies on 2,7-diamino-9H-xanthen-9-one as a pH sensor are limited, the presence of amino groups suggests a strong potential for pH-responsive behavior due to the protonation/deprotonation of the nitrogen atoms. This could lead to shifts in the intramolecular charge transfer character of the molecule, resulting in observable changes in its optical properties.

Xanthene-Based Probes in Sensing
Sensing Mechanism Spirocyclic equilibrium (fluorescence turn-on)
Analytes pH, metal ions
Advantages High signal-to-noise ratio, ratiometric sensing capability
Potential of this compound Amino groups can act as protonation sites for pH sensing

Photocontrollable Materials and Photocages

Photoremovable protecting groups, or photocages, are molecules that can release a biologically active compound or other chemical species upon irradiation with light. This allows for precise spatial and temporal control over the release. Xanthene derivatives have been investigated for their potential in this area. core.ac.uk The photochemical degradation of common xanthene dyes like fluorescein (B123965) has been shown to release carbon monoxide, indicating the potential for these structures to act as photoCORMs (carbon monoxide-releasing molecules) under specific conditions. chemrxiv.org

While direct applications of this compound as a photocage are not extensively documented, the inherent photochemical reactivity of the xanthene core suggests its potential as a building block for such systems. The amino groups could serve as attachment points for the molecule to be "caged," which could then be released through a photochemically induced cleavage reaction.

Polymeric Materials and Nanocomposites

The bifunctional nature of this compound, possessing two reactive amino groups, makes it a valuable monomer for the synthesis of high-performance polymers.

Integration into Polyamides and Polyimides as Monomers

Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.comvt.edu These properties make them suitable for applications in aerospace, electronics, and other demanding fields. tandfonline.com The properties of polyimides can be tailored by altering the chemical structure of the diamine and dianhydride monomers. vt.edu

The incorporation of bulky, rigid structures like the xanthene moiety into the polymer backbone can enhance solubility without compromising thermal stability. researchgate.net For instance, a new class of polyimides synthesized from a novel aromatic diamine, 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene), exhibited excellent thermal stability with glass transition temperatures (Tg) ranging from 338 to 428 °C and decomposition temperatures for 10% weight loss above 560 °C. tandfonline.comresearchgate.net These polyimides were also found to be soluble in aprotic polar solvents at room temperature. tandfonline.comresearchgate.net Given these findings, this compound is a promising candidate as a diamine monomer for the synthesis of novel polyimides with desirable thermal and mechanical properties.

Properties of Xanthene-Containing Polyimides
Monomer Example 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene)
Glass Transition Temperature (Tg) 338–428 °C tandfonline.comresearchgate.net
Decomposition Temperature (10% weight loss) > 560 °C tandfonline.comresearchgate.net
Solubility Soluble in aprotic polar solvents tandfonline.comresearchgate.net
Potential of this compound Can act as a rigid diamine monomer to impart high thermal stability

Fabrication of Magnetic Nanocomposites

Magnetic polymer nanocomposites are a class of hybrid materials that combine the properties of a polymer matrix with magnetic nanoparticles, offering a synergistic combination of processability, stability, and magnetic responsiveness. researchgate.netmdpi.com These materials have found applications in areas such as drug delivery, bio-separation, and electromagnetic interference shielding. researchgate.net

The polymer matrix plays a crucial role in the performance of these nanocomposites, and polyamides are often used due to their good mechanical and thermal properties. Recently, new magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups have been prepared. tandfonline.com In this work, a new polyamide derived from a xanthene-containing diamine was synthesized and used as the polymer matrix for the dispersion of Fe3O4 nanoparticles. tandfonline.com The resulting nanocomposites exhibited superparamagnetic properties and improved thermal stability compared to the neat polyamide. tandfonline.com This demonstrates that polyamides and, by extension, other polymers derived from this compound, can serve as effective matrices for the fabrication of functional magnetic nanocomposites. The bulky xanthene unit can contribute to the solubility of the polymer, facilitating the uniform dispersion of the magnetic nanoparticles within the matrix. researchgate.nettandfonline.com

Xanthene-Based Magnetic Polyamide Nanocomposites
Polymer Matrix Polyamide with pendent 9H-xanthene groups tandfonline.com
Magnetic Nanoparticles Fe3O4 tandfonline.com
Magnetic Properties Superparamagnetic tandfonline.com
Thermal Properties Improved thermal stability compared to neat polyamide tandfonline.com
Role of Xanthene Group Enhances polymer solubility for better nanoparticle dispersion researchgate.nettandfonline.com

Catalytic Applications

The rigid backbone of the xanthene structure provides a unique scaffold for the design of ligands and catalyst supports, offering precise control over the geometry and electronic environment of a catalytic metal center.

Diphosphine ligands based on rigid heterocyclic backbones, such as xanthene, have been developed to enforce large P-M-P (phosphorus-metal-phosphorus) bond angles, often referred to as "bite angles," in transition metal complexes. These ligands, commonly known as "xantphos" type ligands, have a significant impact on the stability and reactivity of the metal complexes they coordinate. The rigid xanthene framework pre-organizes the phosphorus donor atoms, leading to highly active and selective catalysts for a variety of chemical transformations.

The general structure of a xantphos (B1684198) ligand allows for modifications at various positions, which can tune both the steric and electronic properties of the resulting metal complex. The presence of amino groups at the 2 and 7 positions of the 9H-xanthen-9-one core, as in the title compound, offers a direct route to further functionalization. These amino groups can be used to introduce additional donor atoms or to modify the electronic properties of the phosphine (B1218219) groups through the aromatic system. This tuning is crucial for optimizing catalytic activity and selectivity in reactions such as cross-coupling, hydroformylation, and hydrogenation. The ability to systematically alter the ligand structure based on the xanthene scaffold is a powerful tool in the rational design of new catalysts.

Beyond their role as ligands, xanthene derivatives can be incorporated into polymeric structures to serve as catalyst supports. Xanthene dye-functionalized conjugated porous polymers (CPPs) have been developed as robust and reusable heterogeneous photocatalysts. These materials integrate the light-harvesting properties of xanthene dyes with a stable, porous polymer network.

For example, CPPs functionalized with xanthene dyes have been successfully employed as photocatalysts for controlled radical polymerization under visible light. These materials exhibit excellent photocatalytic activity and can be recycled and reused multiple times without significant loss of performance. The porous nature of the polymer support allows for efficient diffusion of reactants and products, while the covalent attachment of the xanthene catalyst prevents leaching into the reaction mixture. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous catalysis, such as ease of separation and reusability.

Analytical Reagents and Chromatographic Stationary Phases

The unique structural and photophysical properties of the xanthene core make it an excellent platform for the development of specialized reagents and materials for chemical analysis.

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detection of analytes that lack a strong chromophore or fluorophore. Primary amines are a class of compounds that frequently require derivatization for sensitive detection. Xanthene dyes, such as fluorescein and rhodamine, which share the core xanthene structure, are widely used as fluorescent derivatization reagents.

Fluorescein derivatives, for example, can be synthesized with reactive groups like N-hydroxysuccinimidyl esters. These reagents react specifically with primary amines under mild conditions to form highly fluorescent conjugates. The resulting derivatives can be detected with high sensitivity using a fluorescence detector, with detection limits often in the femtomole range. Similarly, rhodamine B amine has been used as a derivatization reagent for saccharides, reacting with their reducing end to form fluorescent products that can be separated by reversed-phase HPLC. The high quantum yields and convenient excitation and emission wavelengths of these xanthene-based dyes make them ideal for trace analysis of primary amines and other functional groups in complex biological and environmental samples.

Derivatization Reagent Class Target Analyte Detection Method Typical Detection Limits
Fluorescein-basedPrimary Amines, Amino AcidsHPLC with Fluorescence Detection0.64–12 fmol
Rhodamine B-basedSaccharidesHPLC with Fluorescence Detection7–51 fmol

The development of novel stationary phases is crucial for achieving challenging separations in liquid chromatography. The rigid and aromatic nature of the xanthene structure can be exploited to create stationary phases with unique selectivity.

Chiral stationary phases (CSPs) based on xanthone (B1684191) derivatives (a class of compounds closely related to xanthen-9-ones) have been developed for the enantiomeric resolution of various classes of compounds by HPLC. In these CSPs, a chiral xanthone derivative acts as the "chiral selector" and is covalently bonded to a chromatographic support, typically silica (B1680970) gel. These phases exhibit chiral recognition through a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are characteristic of Pirkle-type CSPs.

Furthermore, stationary phases have been designed that exhibit specific "xanthene selectivity." For instance, a silica-based stationary phase modified with β-alanine derivatives has shown a high degree of selectivity for xanthene compounds compared to conventional stationary phases. This selectivity arises from the specific interactions between the xanthene analytes and the functional groups on the modified silica surface. Such specialized stationary phases are valuable for the targeted analysis of xanthene-containing compounds in complex mixtures.

Future Directions and Emerging Research Avenues for 2,7 Diamino 9h Xanthen 9 One

Exploration of Novel Synthetic Methodologies

While classical synthetic routes to xanthenone cores exist, future research will likely focus on developing more efficient, sustainable, and versatile methodologies for 2,7-diamino-9H-xanthen-9-one and its derivatives. The exploration of green chemistry principles is a paramount objective in modern organic synthesis.

Future efforts could adapt established green synthetic strategies for other xanthenones to the 2,7-diamino isomer. Research has demonstrated the efficacy of multicomponent reactions, which allow for the construction of complex molecules in a single step, thereby reducing waste and improving atom economy. The use of novel catalytic systems is another promising frontier. For instance, heterogeneous nanocatalysts, such as TiO2-carbon nanotubes (CNTs) or copper chromite nanoparticles, have been successfully employed for the synthesis of other xanthenone derivatives, often in aqueous media. researchgate.net Similarly, ultrasound-assisted synthesis, a technique known to accelerate reaction rates and improve yields through acoustic cavitation, represents an eco-friendly approach that could be applied. nih.gov

Key research objectives in this area include:

Adapting Multicomponent Reactions: Designing one-pot syntheses that utilize readily available precursors to build the 2,7-diamino-xanthenone core, minimizing intermediate isolation steps.

Developing Novel Catalytic Systems: Investigating the use of recyclable, solid-supported catalysts to facilitate the synthesis under milder conditions and in environmentally benign solvents like water or ethanol. researchgate.net

Sonochemical Synthesis: Exploring the application of ultrasonic irradiation to enhance reaction efficiency and reduce energy consumption compared to conventional thermal methods. nih.gov

These advanced methodologies could provide more sustainable and scalable access to this compound, paving the way for its broader investigation and application.

Advanced Functional Material Design

The unique electronic structure of this compound makes it a compelling building block for a new generation of advanced functional materials. Unlike the 3,6-isomer where the amino groups are positioned for maximum resonance through the xanthenone oxygen, the 2,7-substitution pattern creates a different charge distribution and dipole moment. This distinction is crucial for designing materials with tailored optical and electronic properties.

Future research is expected to focus on incorporating the 2,7-diamino-xanthenone moiety into polymeric structures to create functional polymers for various applications. These could include:

Chemosensors: The amino groups can act as binding sites or signaling units for the detection of specific analytes (e.g., metal ions, pH changes, or biologically relevant molecules). The binding event could trigger a measurable change in the fluorescence or absorption spectrum.

Organic Electronics: The electron-rich nature of the diamino-xanthenone core suggests potential use in organic light-emitting diodes (OLEDs) as an emissive or charge-transporting material.

Specialized Fluorophores: The distinct substitution pattern may lead to unique photophysical properties, such as large Stokes shifts or sensitivity to environmental polarity, making it a valuable scaffold for designing novel fluorescent probes for bio-imaging or material science.

A comparative table of potential applications based on isomerism is presented below.

Feature3,6-Diamino Isomer (Pyronin-like)2,7-Diamino Isomer (Hypothetical)
Symmetry & Dipole Moment High symmetry, potentially lower ground-state dipole moment.Lower symmetry, likely a larger and differently oriented dipole moment.
Potential Applications Established use in laser dyes, fluorescent stains (rhodamines), and pH indicators.Novel chemosensors, materials for nonlinear optics, unique fluorophores for specific environmental sensing.
Research Focus Optimization of existing applications.Fundamental exploration of structure-property relationships for new material design.

Integration into Hybrid Organic-Inorganic Systems

A significant emerging trend in materials science is the creation of hybrid organic-inorganic systems, which combine the properties of both components to achieve synergistic functionalities. Xanthene dyes have been successfully integrated into inorganic hosts like Metal-Organic Frameworks (MOFs) and silica (B1680970) nanoparticles. researchgate.netnih.gov Future research on this compound is poised to explore this exciting area.

MOFs, which are crystalline porous materials, can encapsulate dye molecules within their channels or incorporate them directly into their framework as ligands. nih.gov This integration can lead to materials with enhanced stability and novel applications. researchgate.net

Photocatalysis: By incorporating this compound into a wide-bandgap MOF, it may be possible to create a photocatalyst that can absorb visible light, a property conferred by the dye, and use that energy to drive chemical reactions. researchgate.net

Nonlinear Optics (NLO): The ordered arrangement of dye molecules within the crystalline channels of a MOF can lead to materials with significant second-harmonic generation (SHG) activity, which is valuable for laser technology. bohrium.comrsc.org

Luminescent Sensors: Hybridizing the dye with inorganic nanoparticles (e.g., silica, titania) can improve its photostability and allow for surface functionalization, creating robust sensors for various analytes.

Further Elucidation of Fundamental Photophysical Processes

A deep understanding of a molecule's behavior upon light absorption is critical for its application in optical materials. The parent compound, xanthone (B1684191), is known for its remarkably fast intersystem crossing (ISC)—the process of transitioning from a singlet excited state to a triplet excited state. chemrxiv.orgchemrxiv.org This process occurs on a picosecond timescale. researchgate.net The addition of two electron-donating amino groups at the 2 and 7 positions is expected to dramatically alter these fundamental photophysical pathways.

Future research should employ a combination of steady-state and time-resolved spectroscopic techniques to map the excited-state dynamics of this compound.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption can directly observe the formation and decay of excited states, allowing researchers to measure the rates of internal conversion and intersystem crossing. nih.gov

Fluorescence Studies: Detailed analysis of fluorescence quantum yields and lifetimes in various solvents will reveal how the environment affects the competition between radiative (fluorescence) and non-radiative decay pathways.

Wavepacket Dynamics Simulations: High-level computational simulations can model the movement of the molecule on its excited-state potential energy surfaces, providing a theoretical basis for the experimentally observed dynamics and identifying the specific molecular motions that facilitate electronic transitions. researchgate.net

A key research question is how the 2,7-substitution pattern influences the energy levels of the nπ* and ππ* states and the spin-orbit coupling between them, as these factors govern the efficiency of intersystem crossing. Understanding these processes is essential for designing molecules with either high fluorescence (for probes) or efficient triplet state formation (for photodynamic therapy or photocatalysis).

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry provides powerful tools for predicting molecular properties before undertaking complex and resource-intensive synthesis. In silico methods are set to become a cornerstone of future research into this compound, enabling the rational design of new derivatives with precisely tuned characteristics.

Using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can build a comprehensive understanding of the molecule's structure-property relationships. scispace.com This computational-first approach allows for the rapid screening of numerous potential derivatives. For example, by computationally adding different electron-donating or electron-withdrawing groups to the xanthenone core or the amino nitrogens, scientists can predict the resulting changes in key properties. rsc.org

The table below summarizes key computational methods and the properties they can predict.

Computational MethodPredicted PropertiesApplication in Design
Density Functional Theory (DFT) Optimized molecular geometry, HOMO/LUMO energy levels, electron density distribution, dipole moment, vibrational frequencies (IR/Raman spectra). researchgate.netPredicting molecular stability, electronic properties, and reactivity. Guiding synthetic targets for desired electronic behavior.
Time-Dependent DFT (TD-DFT) UV-Vis absorption and emission spectra, excited-state energies and character (nπ* vs. ππ*). scispace.comTuning color (absorption/fluorescence wavelength) for specific applications like probes, sensors, or OLED emitters.
Molecular Docking Binding affinity and orientation of the molecule within a biological target's active site. nih.govScreening for potential biological activity and designing targeted inhibitors or probes for enzymes or receptors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Properties of the molecule within a complex environment, such as a solvent box or a protein binding pocket.Simulating realistic conditions to achieve more accurate predictions of spectral shifts and binding interactions.

This predictive power will accelerate the discovery of novel molecules based on the this compound scaffold, optimized for applications ranging from materials science to medicinal chemistry.

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